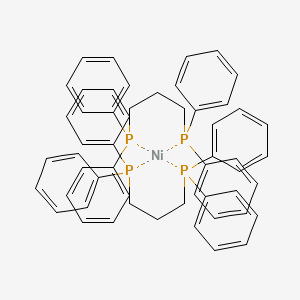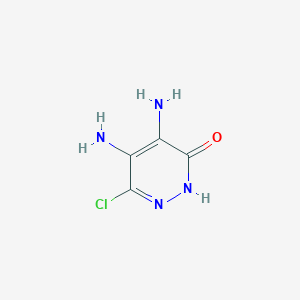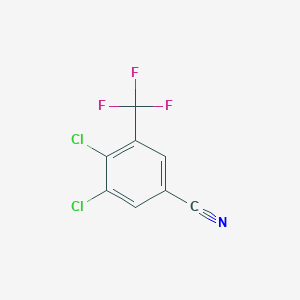
Bis(1,3-bis(diphenylphosphino)propane)nickel(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) is a coordination complex that features a nickel atom coordinated by two 1,3-bis(diphenylphosphino)propane ligands. This compound is known for its distorted tetrahedral geometry and is used in various catalytic applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be achieved through several methods. One common route involves the reaction of nickel(II) chloride with 1,3-bis(diphenylphosphino)propane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced further to form nickel(0) species.
Substitution: Ligand substitution reactions can occur, where the 1,3-bis(diphenylphosphino)propane ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Bis(1,3-bis(diphenylphosphino)propane)nickel(0) exerts its effects involves the coordination of the nickel atom with the 1,3-bis(diphenylphosphino)propane ligands. This coordination creates a stable complex that can facilitate various catalytic reactions. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis reactions .
Vergleich Mit ähnlichen Verbindungen
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be compared with other similar nickel complexes, such as:
Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II): This compound is also used as a catalyst in organic synthesis but has different reactivity and stability due to the presence of chloride ligands.
Bis(1,2-bis(diphenylphosphino)ethane)nickel(0): This complex features a different ligand structure, which affects its catalytic properties and applications. The uniqueness of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) lies in its specific ligand coordination, which provides distinct catalytic activity and stability in various reactions.
Eigenschaften
Molekularformel |
C54H52NiP4 |
|---|---|
Molekulargewicht |
883.6 g/mol |
IUPAC-Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel |
InChI |
InChI=1S/2C27H26P2.Ni/c2*1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h2*1-12,14-21H,13,22-23H2; |
InChI-Schlüssel |
UZKYIJVMRLWABG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)





![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)

